Product packaging for Ethyl 2-(2-aminothiazol-5-yl)acetate(Cat. No.:CAS No. 62557-32-8)

Ethyl 2-(2-aminothiazol-5-yl)acetate

Cat. No.: B031689
CAS No.: 62557-32-8
M. Wt: 186.23 g/mol
InChI Key: JAZQWKNSZPGYPK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-aminothiazol-5-yl)acetate is a high-value chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound features a versatile 2-aminothiazole scaffold, a privileged structure commonly found in biologically active molecules, coupled with a reactive ester functional group. Its primary research application lies in its role as a key synthetic precursor for the construction of more complex molecules, particularly through amide coupling reactions or hydrolysis to the corresponding acetic acid derivative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2S B031689 Ethyl 2-(2-aminothiazol-5-yl)acetate CAS No. 62557-32-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-2-11-6(10)3-5-4-9-7(8)12-5/h4H,2-3H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZQWKNSZPGYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352068
Record name Ethyl 2-(2-aminothiazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811273
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

62557-32-8
Record name Ethyl 2-(2-aminothiazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate
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Synthetic Methodologies for Ethyl 2 2 Aminothiazol 5 Yl Acetate

Conventional Synthetic Routes and Optimization

Conventional methods for synthesizing ethyl 2-(2-aminothiazol-5-yl)acetate often involve multi-step processes, which have been refined over time to enhance yield and purity.

One-Pot and Multi-Step Synthesis Strategies

The Hantzsch thiazole (B1198619) synthesis is a foundational method for creating the 2-aminothiazole (B372263) ring. This typically involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide. chemicalbook.com

To circumvent these issues, one-pot synthesis procedures have been developed. For instance, a practical one-pot method for ethyl 2-substituted-4-methylthiazole-5-carboxylates involves reacting ethyl acetoacetate (B1235776), N-bromosuccinimide, and thiourea (or its derivatives) under mild conditions. tandfonline.comresearchgate.net This approach simplifies the process and significantly improves yields. researchgate.net Another one-pot method involves the reaction of aromatic methyl ketones with thiourea or N-substituted thioureas in the presence of copper(II) bromide, which proceeds through an α-bromination/cyclization process. clockss.org

A detailed one-pot procedure for a similar compound, ethyl 2-aminothiazole-5-carboxylate, involves reacting ethyl chloroacetate (B1199739) and ethyl formate (B1220265) with potassium tert-butoxide in THF to form a chloroaldehyde intermediate. This is followed by the addition of thiourea and subsequent refluxing to yield the final product.

Reaction Conditions and Catalysis in Synthesis

The choice of catalysts and reaction conditions is critical in the synthesis of this compound and its analogs.

In the Hantzsch synthesis, various catalysts have been employed, including bromine/iodine, silica (B1680970) chloride, and ionic liquids like 1,3-di-n-butylimidazolium tetrafluoroborate. chemicalbook.com In a one-pot synthesis of 2-aminothiazole derivatives, copper(II) bromide has been used effectively. clockss.org Another approach utilizes 12-ammonium phosphomolybdate (AMP) as a catalyst for the cyclization reaction of an intermediate with thiourea in methanol (B129727). google.com

Temperature and solvent also play a significant role. For example, a one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate involves an initial reaction below 0°C, followed by heating to 80°C. tandfonline.com In another procedure, the initial reaction is carried out at -10°C, followed by refluxing at 65°C. The use of polyethylene (B3416737) glycol (PEG-400) as a solvent has also been reported in catalyst-free syntheses. bepls.com

The following table summarizes various reaction conditions for the synthesis of related aminothiazole compounds:

Starting MaterialsCatalyst/ReagentsSolventTemperatureYieldReference
Ethyl acetoacetate, NBS, ThioureaNoneWater, THF0°C to 80°C72% tandfonline.comresearchgate.net
Ethyl chloroacetate, Ethyl formatePotassium tert-butoxide, ThioureaTHF-10°C to 65°C-
Aromatic methyl ketones, ThioureaCopper(II) bromide--78-90% clockss.org
Ethyl acetoacetate, Sodium nitrite12-Ammonium phosphomolybdate (AMP)Water, Methanol-- google.com
α-Diazoketones, ThioureaNonePEG-400100°C- bepls.com
Acetophenone, ThioureaCa/4-MePy-IL@ZY-Fe3O4, TCCAEthanol80°C- nih.gov

Novel and Green Chemistry Approaches to Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods.

Catalyst-Free and Solvent-Free Syntheses

Efforts to create greener synthetic routes have led to the development of catalyst-free and solvent-free methods. A simple and efficient catalyst-free method for synthesizing 2-aminothiazoles involves the reaction of α-diazoketones and thiourea in PEG-400 at 100°C. bepls.com Another green procedure for synthesizing 4-substituted-2-(alkylsulfanyl)thiazoles utilizes water as a solvent and proceeds without a catalyst upon refluxing. bepls.com

Solvent-free synthesis under microwave irradiation is another promising green approach. For example, hydrazinyl thiazoles can be rapidly synthesized by reacting aryl ketones, thiosemicarbazide, and phenacyl bromides in a one-pot reaction under microwave irradiation at 300 W without any solvent. bepls.com

Microwave-Assisted and Sonochemical Synthesis

Microwave-assisted organic synthesis has gained traction as it often leads to shorter reaction times, higher yields, and cleaner reactions. A series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates have been synthesized using microwave irradiation. nih.govnih.gov In one instance, the synthesis of 1-(2-amino-4-methylthiazol-5-yl)ethanone and ethyl 2-amino-4-methylthiazole-5-carboxylate was achieved through a one-pot reaction of acetylacetone (B45752) or ethyl acetoacetate with N-bromosuccinimide and thiourea in PEG-400 under microwave irradiation at 180 W. bepls.com

Microwave irradiation has also been used to synthesize 2-aminothiazoles from propargylamines and isothiocyanates in the presence of a catalytic amount of p-toluenesulfonic acid. bepls.com Similarly, alkyl 2-(oxazolin-2-yl)alkanoates can be synthesized in good to excellent yields from alkyl 2-diazo-3-oxoalkanoates and aziridines under microwave irradiation. beilstein-archives.org

Sonochemical methods, which utilize ultrasound to induce chemical reactions, also offer a green alternative, although specific applications to this compound are less documented in the provided results.

Yield Optimization and Purity Considerations in Scalable Production

For industrial applications, optimizing yield and ensuring high purity are paramount. In a described method for preparing ethyl 2-(2-aminothiazole-4-yl)-2-methoxyiminoacetate, a continuous process in a single reactor without intermediate extraction steps was developed. google.com This approach simplifies purification, reduces the impact of extraction and solvent evaporation on product stability and yield, and is suitable for industrial production, achieving a molar yield of up to 73.03% and a purity of 99.48%. google.com

Purification of the final product often involves recrystallization from solvents like ethanol. nih.gov The purity is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC). google.com

The table below highlights some reported yields and purity levels for related compounds:

CompoundYieldPurityReference
Ethyl 2-amino-4-methylthiazole-5-carboxylate72%- researchgate.net
4-Aryl-2-aminothiazoles78-90%- clockss.org
Ethyl 2-(2-aminothiazole-4-yl)-2-methoxyiminoacetate63-73.03%99.47-99.67% google.com
Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate65%- nih.gov
Alkyl 2-(oxazolin-2-yl)alkanoates66-94%- beilstein-archives.org

Derivatization Strategies and Analogue Design of Ethyl 2 2 Aminothiazol 5 Yl Acetate

Structural Modification of the Thiazole (B1198619) Ring System

The 2-aminothiazole (B372263) ring is a privileged pharmacophore found in numerous approved drugs. nih.govModifications to this core structure can significantly impact the biological activity and physicochemical properties of the resulting analogues.

Substitution Pattern Variations

Altering the substitution pattern on the thiazole ring is a common strategy to modulate activity. While the parent compound is substituted at the 2- and 5-positions, the C4 position is a key site for introducing diversity. mdpi.com

Substitution at C4: The Hantzsch thiazole synthesis, a classic method involving the condensation of α-haloketones with thiourea (B124793), is frequently used to generate 4-substituted 2-aminothiazoles. chemicalbook.comwikipedia.orgBy choosing different α-haloketones, a wide array of substituents, such as aryl, heteroaryl, or alkyl groups, can be installed at the C4 position. mdpi.comderpharmachemica.comFor instance, reacting the appropriate bromomethyl ketone with thiourea can yield 4-aryl or 4-heteroaryl derivatives. mdpi.com* Substitution at C5: The nature of the substituent at the C5 position is also critical. In the case of Ethyl 2-(2-aminothiazol-5-yl)acetate, the acetic acid ester moiety is present. Modifications here often involve transformations of the side chain itself, but other synthetic routes can install different groups entirely. For example, Suzuki coupling reactions have been used to introduce aryl groups at the C5 position of a thiazole ring. nih.gov

Table 1: Potential Substitution Patterns on the 2-Aminothiazole Ring

Position Type of Substituent Potential Impact
C4 Aryl, Heteroaryl, Alkyl Modulate binding affinity and selectivity. mdpi.com
C5 Carboxamides, Aryl groups Influence pharmacokinetic properties and target interactions. nih.gov

Bioisosteric Replacements within the Core Structure

Bioisosteric replacement involves substituting one functional group or moiety with another that retains similar physical or chemical properties, leading to comparable biological activity. This strategy is often employed to overcome issues related to metabolism, toxicity, or patentability.

2-Aminooxazole (2-AMO) as a Bioisostere: The 2-aminothiazole (2-AMT) ring can be replaced by a 2-aminooxazole (2-AMO) ring. nih.govThis is a common practice in medicinal chemistry to potentially mitigate some of the perceived liabilities of the 2-AMT moiety, such as unspecific reactivity. nih.govacs.orgStudies have shown that this S/O exchange significantly increases hydrophilicity and water solubility, which can be advantageous for drug development. For example, the isosteric replacement of thiazole with oxazole (B20620) in a series of antimicrobial compounds resulted in a substantial decrease in lipophilicity. nih.gov

Other Heterocyclic Bioisosteres: The thiazole ring can also be considered a bioisostere of other rings like pyridine. nih.govIn some contexts, other five-membered heterocycles such as 1,3,4-thiadiazole (B1197879) have been explored as replacements for the thiazole ring, potentially leading to compounds with improved biological properties due to increased lipophilicity and different receptor interactions.

Table 2: Comparison of 2-Aminothiazole and its Bioisostere 2-Aminooxazole

Feature 2-Aminothiazole (2-AMT) 2-Aminooxazole (2-AMO) Reference
Core Heteroatom Sulfur Oxygen nih.gov
Lipophilicity Higher Lower nih.gov
Water Solubility Lower Higher nih.gov
Biological Activity Often maintained or similar in analogues Often maintained or similar in analogues nih.gov

Ester Functional Group Transformations

The ethyl ester group in this compound is a prime site for modification, allowing for the synthesis of a wide range of derivatives with altered properties.

Hydrolysis to Carboxylic Acid Derivatives

The ester can be readily hydrolyzed to its corresponding carboxylic acid, 2-(2-aminothiazol-5-yl)acetic acid, under either acidic or basic conditions. vernier.comcolumbia.edueng-tips.comThis transformation is often a key step in the synthesis of other derivatives. The resulting carboxylic acid serves as a versatile intermediate for further functionalization, most commonly through the formation of amide bonds. semanticscholar.orgFor example, the hydrolysis of ethyl 2-aminothiazole-5-carboxylate is a documented step in the synthesis of 2-aminothiazole-5-carboxamides. semanticscholar.org

Transesterification and Amidation Reactions

Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol, typically in the presence of an acid or base catalyst. For instance, using methanol (B129727) with a sodium methoxide (B1231860) catalyst could potentially convert the ethyl ester to the corresponding methyl ester. researchgate.netThis allows for fine-tuning of properties such as solubility and metabolic stability.

Amidation: One of the most important derivatization pathways is the conversion of the ester to an amide. This can be achieved by direct aminolysis or, more commonly, by a two-step process involving hydrolysis to the carboxylic acid followed by coupling with a desired amine using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). mdpi.comThis approach allows for the introduction of a vast array of substituents, which is a cornerstone of analogue design. The synthesis of 2-aminothiazole-5-carboxamides is a well-established strategy for developing kinase inhibitors. nih.govsemanticscholar.org

Table 3: Examples of Ester Functional Group Transformations

Reaction Reagents Product
Hydrolysis Aqueous base (e.g., NaOH) or acid (e.g., HCl) 2-(2-aminothiazol-5-yl)acetic acid

Modification of the Amino Group and Acetate (B1210297) Side Chain

Modification of the Amino Group: The 2-amino group is a key site for derivatization. nih.gov * Acylation/Sulfonylation: The amino group can be readily acylated with acid chlorides or anhydrides to form amides, or sulfonylated with sulfonyl chlorides to produce sulfonamides. mdpi.comresearchgate.netThese modifications can introduce a wide variety of functional groups, significantly altering the molecule's electronic and steric properties. nih.gov * Urea (B33335)/Thiourea Formation: Reaction with isocyanates or isothiocyanates yields urea or thiourea derivatives, respectively. mdpi.comnih.govThis strategy has been used to develop compounds with enhanced biological activity. mdpi.com * Alkylation and Schiff Base Formation: The amino group can also undergo alkylation or react with aldehydes and ketones to form Schiff bases, which can be further reduced to secondary amines. mdpi.comnih.govnih.gov

Modification of the Acetate Side Chain: The methylene (B1212753) group (-CH₂) of the acetate side chain is another point for modification, although less commonly explored than the other positions.

Alpha-Functionalization: The α-carbon of the ester is potentially amenable to reactions such as alkylation or hydroxylation. For example, the air oxidation of a similar compound, ethyl 2-phenyl-2-(thiazol-2-yl)acetate, was reported to yield the corresponding α-hydroxy derivative. mdpi.com * Chain Homologation/Contraction: More complex synthetic strategies could be employed to lengthen or shorten the side chain, thereby altering the distance and flexibility between the thiazole core and the terminal functional group. Such modifications can be critical for optimizing the compound's fit within a target's binding site. nih.gov

Acylation and Alkylation Reactions

The primary amino group at the C2 position of the thiazole ring is a principal site for derivatization through acylation and alkylation reactions. These modifications are fundamental in exploring the structure-activity relationships of 2-aminothiazole derivatives.

Acylation of the C2-amino group is commonly achieved by reacting this compound with various acylating agents such as acid chlorides or anhydrides. nih.gov This reaction typically results in the formation of amide derivatives. For instance, treatment with chloroacetyl chloride in the presence of a base like potassium carbonate can yield the corresponding chloroacetamide intermediate, which can be further modified. nih.gov Another approach involves the coupling of the aminothiazole with carboxylic acids to form amides. nih.gov

Alkylation reactions also target the nucleophilic C2-amino group. N-alkylation can be performed to introduce various alkyl or aralkyl substituents. nih.gov For example, reacting 2-aminothiazole derivatives with bromoethyl acetate leads to the formation of N-substituted acetate esters. ekb.eg This strategy allows for the introduction of a secondary amine, which can be a key structural motif in biologically active molecules. Furthermore, the synthesis of N-aralkyl quinolones has been achieved through the N-aralkylation of 2-aminothiazole precursors. nih.gov

A summary of reagents used in acylation and alkylation can be seen in the table below.

Reaction TypeReagent ExampleResulting Functional Group
AcylationAcid Chlorides (e.g., Chloroacetyl chloride)Amide
AcylationCarboxylic AcidsAmide
AlkylationBromoethyl acetateN-substituted acetate ester
AlkylationAralkyl halidesN-aralkyl amine

Chain Elongation and Cyclization Strategies

Chain elongation and cyclization strategies significantly expand the structural diversity of derivatives obtainable from this compound. These methods can modify the acetate side chain or build new ring systems onto the core thiazole structure.

Chain Elongation can be performed at various positions. The ester group of the acetate side chain can be converted to a hydrazide by treatment with hydrazine (B178648) hydrate. ekb.egekb.eg This acetohydrazide derivative serves as a versatile intermediate for further elongation, for example, by reaction with substituted aldehydes to form hydrazones. ekb.eg It can also be a precursor for the synthesis of other heterocyclic rings. ekb.egresearchgate.net Another approach to chain elongation involves the alkylation at the C5 position of the thiazole ring, introducing longer alkyl chains. researchgate.net

Cyclization reactions can lead to the formation of fused heterocyclic systems or new rings attached to the primary scaffold.

Thiazolo[4,5-d]pyridazines: The ester function can be reacted with hydrazine to form an acid hydrazide, which upon treatment with benzoyl chlorides and subsequent in-situ cyclization, can yield thiazolo[4,5-d]pyridazin-2-yl]thiourea derivatives. nih.gov

Imidazo[2,1-b]thiazoles: Cyclocondensation reactions of appropriately substituted 2-aminothiazoles can lead to the formation of fused imidazo[2,1-b]thiazole (B1210989) systems. nih.govmdpi.com

Azetidinones: The C2-amino group can be derivatized into a hydrazone, which can then undergo cyclization with chloroacetyl chloride in the presence of a base to form 4-oxo-azetidine rings. nih.gov

Thiazolidinones: The acetohydrazide intermediate can be reacted with reagents like thioglycolic acid to form thiazolidinone derivatives. researchgate.net

These strategies are crucial for creating complex molecular architectures with specific three-dimensional arrangements, often required for potent biological activity.

Combinatorial Chemistry and Library Synthesis Approaches

The 2-aminothiazole scaffold is well-suited for combinatorial chemistry and the synthesis of large compound libraries. Its multiple points for diversification allow for the rapid generation of numerous analogues for high-throughput screening.

One powerful approach is the use of multi-component reactions (MCRs) . A one-pot, three-component cascade cyclization has been developed for the synthesis of 2-amino-5-acylthiazoles using an enaminone, cyanamide, and elemental sulfur. lookchem.com This method's operational simplicity and broad substrate scope make it ideal for generating a library of derivatives. lookchem.com

Another common strategy involves a scaffold-based diversification approach. A core intermediate, such as this compound or a closely related precursor, is synthesized on a large scale. semanticscholar.org This core is then subjected to a variety of parallel reactions with a diverse set of building blocks. For example:

The C2-amino group can be acylated or alkylated with a library of different carboxylic acids or alkyl halides. nih.govsemanticscholar.org

The acetohydrazide intermediate, derived from the ethyl ester, can be reacted with a library of aldehydes or ketones to produce a wide array of hydrazone derivatives. ekb.eg

The synthesis of thiazolyl-thiourea derivatives can be achieved through the addition reaction of 2-aminothiazole to a variety of isothiocyanates, yielding a library of compounds for screening. nih.govmdpi.com

These combinatorial and library synthesis approaches are highly efficient for exploring the chemical space around the this compound core, facilitating the discovery of novel compounds with desired properties.

Pharmacological Investigations and Mechanistic Studies

Target Identification and Validation for Bioactive Derivatives

Research into the derivatives of ethyl 2-(2-aminothiazol-5-yl)acetate has successfully identified several key molecular targets responsible for their observed biological effects. A prominent area of discovery has been in the development of kinase inhibitors. Specifically, derivatives incorporating a quinazoline (B50416) ring system, known as thiazoloquinazolines, have been identified as potent inhibitors of Aurora kinases A and B , which are critical regulators of cell division and are frequently overexpressed in tumors. nih.govnih.gov

Further studies have revealed that modifications of the aminothiazole structure can yield inhibitors of other important protein families. For instance, certain analogues have been shown to target importin β1 (KPNB1) , a key protein in nucleocytoplasmic transport that is implicated in cancer cell survival and proliferation. nih.gov Additionally, other derivatives have been developed as potent and selective antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) , a receptor involved in various neurological and psychiatric disorders. The validation of these targets has paved the way for more focused drug design and development efforts based on the aminothiazole framework.

Enzyme Inhibition Studies of Thiazoloquinazoline Derivatives

The fusion of the aminothiazole moiety with a quinazoline scaffold has given rise to a particularly potent class of enzyme inhibitors. These thiazoloquinazoline derivatives have been extensively studied for their ability to modulate the activity of key enzymes involved in cell signaling pathways, demonstrating significant therapeutic potential.

Aurora Kinase Inhibition Profiling

A significant breakthrough in the study of thiazoloquinazoline derivatives has been the discovery of their potent and selective inhibition of Aurora kinases A and B. nih.govnih.gov These serine-threonine kinases are essential for mitotic progression, and their inhibition represents a promising strategy for cancer therapy. nih.gov In-depth in vitro studies have characterized the structure-activity relationships of these compounds. For example, research has shown that substitution at the C4 position of the quinazoline with an aminothiazole ring results in powerful inhibitory activity. nih.govnih.gov The nature and position of substituents on the thiazole (B1198619) ring itself have been found to be critical for cellular potency, with compounds bearing an acetanilide (B955) group at the C5' position showing the greatest activity. nih.govnih.gov One exemplary compound, referred to as compound 46 in a key study, demonstrated significant potency against both Aurora A and Aurora B. nih.govnih.gov

Table 1: Aurora Kinase Inhibitory Activity of Selected Thiazoloquinazoline Derivatives

Compound Target IC₅₀ (nM) Reference
BIQO-19 Aurora Kinase A 68.54 mdpi.com
BIQO-19 Aurora Kinase B 581.03 mdpi.com
AZD1152-HQPA Aurora Kinase A 1368 nih.gov
AZD1152-HQPA Aurora Kinase B 0.37 nih.govresearchgate.net
SNS-314 Aurora Kinase A 9 nih.gov
SNS-314 Aurora Kinase B 31 nih.gov
SNS-314 Aurora Kinase C 3 nih.gov

IC₅₀ is the half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. wikipedia.org

Other Kinase Family Interactions

A hallmark of a valuable drug candidate is its selectivity for the intended target over other related proteins, which helps to minimize off-target effects. Thiazoloquinazoline derivatives have demonstrated a high degree of selectivity. Studies have shown that potent Aurora kinase inhibitors from this class exhibit excellent selectivity when tested against a broad panel of other serine-threonine and tyrosine kinases. nih.govnih.gov For example, the active metabolite of the prodrug AZD1152, known as AZD1152-HQPA, is approximately 3,800-fold more selective for Aurora B than for Aurora A and showed minimal activity against a panel of over 50 other kinases. researchgate.net Similarly, the pan-Aurora inhibitor SNS-314 was tested against 219 kinases and was found to have an IC₅₀ value greater than 1 µM for 199 of them, indicating high selectivity. nih.gov This selectivity profile underscores the potential for developing highly targeted therapies based on this chemical scaffold.

Receptor Binding Affinity and Selectivity Assays

Beyond enzyme inhibition, derivatives of the core aminothiazole structure have been engineered to act as high-affinity ligands for specific cell surface receptors. A notable success in this area has been the development of potent and selective negative allosteric modulators for the metabotropic glutamate receptor subtype 5 (mGluR5). These receptors are G protein-coupled receptors that play a key role in modulating neuronal excitability and synaptic plasticity.

By modifying the 2-aminothiazole (B372263) structure, researchers have created ligands with sub-nanomolar affinity for mGluR5. These compounds have also shown remarkable selectivity, with over 10,000-fold lower affinity for other mGluR subtypes and a wide range of other receptors and binding sites. This high degree of selectivity is crucial for developing therapeutic agents for neurological disorders with a reduced risk of side effects. The development of these specific ligands also provides valuable tools for studying the physiological and pathological roles of mGluR5 in the central nervous system.

Cellular Pathway Modulation by Compound Analogues

The biological activity of this compound derivatives ultimately manifests through their ability to modulate critical cellular pathways. The inhibition of identified targets like Aurora kinases directly impacts processes fundamental to cell growth and division. For example, treatment of tumor cells with thiazoloquinazoline-based Aurora kinase inhibitors leads to a potent suppression of the phosphorylation of histone H3 on serine 10, a key substrate of Aurora B. nih.gov This inhibition disrupts mitotic progression, leading to a G2/M phase cell cycle arrest and, subsequently, apoptosis (programmed cell death) in cancer cells. nih.govmdpi.comkoreascience.kr

Analogues targeting other pathways also show clear cellular effects. Derivatives designed to inhibit the KPNB1 protein have been shown to disrupt the nuclear import pathway, which is essential for the function of many oncoproteins. nih.gov This disruption contributes to the antiproliferative effects observed with these compounds. The ability of these varied derivatives to specifically intervene in crucial cellular signaling and transport pathways validates their respective targets and reinforces their therapeutic potential.

Exploration of Novel Biological Activities Beyond Known Targets

While much research has focused on the anticancer potential of aminothiazole derivatives, the structural versatility of this scaffold has led to the exploration of a much broader range of biological activities. nih.govresearchgate.net Investigations have revealed that compounds derived from the 2-aminothiazole core possess significant antimicrobial, anti-inflammatory, antioxidant, and antiviral properties. nih.govnih.govresearchgate.netmdpi.com

For instance, novel synthesized aminothiazole derivatives have demonstrated antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. mdpi.com Other studies have identified compounds with significant antiviral activity against influenza A strains. nih.govmdpi.com Furthermore, the anti-inflammatory potential of this class of compounds has been noted, suggesting applications in a different set of pathologies. nih.govresearchgate.net This wide spectrum of biological activities highlights that the 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, offering a rich platform for the development of new therapeutic agents for a variety of diseases beyond cancer. scribd.com

Structure Activity Relationship Sar Studies of Ethyl 2 2 Aminothiazol 5 Yl Acetate Derivatives

Correlation of Structural Features with Biological Potency

SAR studies on 2-aminothiazole (B372263) derivatives reveal that modifications at the C2, C4, and C5 positions, as well as on the exocyclic amino group, profoundly influence biological potency. The core 2-aminothiazole moiety frequently serves as a hinge-binding element in kinase inhibitors. nih.gov

Substitutions at the C5 Position: The nature of the substituent at the C5 position is critical for activity. In the development of pan-Src kinase inhibitors like Dasatinib, a carboxamide group at the C5 position was found to be crucial for potent inhibition. researchgate.netcapes.gov.br This suggests that for derivatives of ethyl 2-(2-aminothiazol-5-yl)acetate, the acetate (B1210297) group itself is a key interaction point. Its size, flexibility, and hydrogen bonding capacity are expected to be major determinants of potency. For instance, replacing the ethyl ester with other groups or converting it to a corresponding amide can drastically alter the interaction with the target protein. mdpi.com

Substitutions at the C4 Position: While the primary focus is the C5-acetate, substitutions at the adjacent C4 position significantly modulate activity. Studies have shown that introducing a phenyl group at the C4-position can have a similar effect on potency as introducing a methyl group at either the C4 or C5 position, which in some cases decreased cytotoxicity against cancer cell lines. nih.gov This indicates a sensitive steric and electronic balance in this region of the molecule.

Substitutions on the C2-Amino Group: The 2-amino group is a cornerstone of the pharmacophore. Acylation of this amine with different moieties is a common strategy. Research has shown that introducing a 3-propanamido function (an acyl chain of three carbons) at the 2-amino position can enhance activity more effectively than a 2-acetamido moiety (a two-carbon chain). nih.gov Furthermore, attaching larger, complex aromatic systems to the 2-amino group is a key feature of many potent kinase inhibitors, allowing for interactions with regions of the ATP-binding site outside the hinge region. nih.gov

The table below summarizes general SAR findings for anticancer activity in 2-aminothiazole derivatives, which can be extrapolated to understand the potential behavior of this compound derivatives.

Position of ModificationType of SubstituentObserved Effect on Anticancer Activity
C2-Amino Group Acylation with longer chains (e.g., 3-propanamido)Improved activity compared to shorter chains (e.g., 2-acetamido). nih.gov
Attachment of bulky aromatic systemsOften leads to potent and selective inhibitors (e.g., Dasatinib). nih.gov
C4 Position Introduction of a phenyl groupCan decrease potency in some contexts. nih.gov
C5 Position Carboxamide groupCrucial for high potency in certain kinase inhibitors. researchgate.net
Arylazo moietyCan confer antimicrobial activity. nih.gov
Cyclohexylthioureido groupMore active than n-butylthioureido, suggesting benefit from increased rigidity and lipophilicity. nih.gov

Identification of Key Pharmacophoric Elements

A pharmacophore model describes the essential molecular features necessary for biological activity. For 2-aminothiazole-based kinase inhibitors, the following elements are consistently identified:

Hinge-Binding Motif: The 2-aminothiazole core itself is the primary pharmacophoric element. The N-H of the 2-amino group and the endocyclic N3 nitrogen act as a hydrogen bond donor and acceptor, respectively, forming critical interactions with the "hinge" region of the kinase ATP-binding pocket. nih.gov

Hydrophobic Pockets: Substituents at the C4 and C5 positions often occupy adjacent hydrophobic pockets. Aromatic or bulky aliphatic groups at these positions can significantly enhance binding affinity through van der Waals and hydrophobic interactions. nih.gov

Solvent-Exposed Region: Large and often polar side chains, typically attached via the C2-amino group or a C5-carboxamide, extend towards the solvent-exposed region of the binding site. These groups can be modified to fine-tune properties like selectivity and solubility. In the case of Dasatinib, the hydroxyethyl-piperazine moiety fulfills this role. researchgate.net

For this compound, the ethyl acetate group would occupy a specific pocket, and its ester carbonyl could potentially act as a hydrogen bond acceptor. The 2-amino group would serve as the essential hinge-binder.

Impact of Substituent Effects on Efficacy and Selectivity

The electronic and steric properties of substituents have a nuanced impact on both the potency (efficacy) and the selectivity of 2-aminothiazole derivatives.

Steric and Hydrophobic Effects: There is a clear correlation between the size and shape of substituents and biological activity. For instance, in one series, a clear relationship was found between the size of a nonpolar substituent at the para-position of an attached phenyl ring and activity, with bulky iodine atoms or hydrophobic aliphatic chains being optimal. nih.gov Similarly, replacing a flexible n-butyl group with a more rigid cyclohexyl group at the C2-position led to increased activity, likely due to favorable conformational restriction and improved cell permeability. nih.gov

Selectivity is often achieved by exploiting differences in the amino acid residues of the ATP-binding sites among different kinases. By carefully designing the substituents at the C4 and C5 positions, a derivative can be made to fit preferentially into the binding site of one kinase over another.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been performed on 2-aminothiazole derivatives, particularly as anticancer agents, providing valuable insights. nih.govtandfonline.com

Descriptor Selection and Model Development

The development of a robust QSAR model begins with the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These descriptors are then used to build a mathematical model, often using techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.govacs.org

In a study on 54 aminothiazole derivatives as Aurora A kinase inhibitors, a large number of descriptors were calculated and then narrowed down using a genetic algorithm to select the most significant ones for an MLR model. acs.org Another study on Hec1/Nek2 inhibitors also used the QSARINS software to generate a statistically significant model based on a small set of three descriptors. tandfonline.com

Commonly selected descriptors in these models include:

Electrostatic Descriptors: Such as atomic charges and Sanderson's electronegativity, which are crucial for understanding polar interactions. acs.orgnih.gov

Topological and 3D-MoRSE Descriptors: These descriptors encode information about molecular size, shape, and branching (e.g., MATSp5, MoRSE-P3). acs.org

Quantum-Chemical Descriptors: Properties derived from quantum mechanics calculations that can describe electronic characteristics.

Constitutional Descriptors: Basic information like molecular weight and atom counts.

These studies consistently show that a combination of steric, electronic, and topological features governs the biological activity of these compounds. nih.govtandfonline.com

Predictive Power and Validation of QSAR Models

A QSAR model is only useful if it can accurately predict the activity of new, untested compounds. Therefore, rigorous validation is essential. nih.govuniroma1.it This is done using both internal and external validation techniques.

Internal Validation: Techniques like Leave-One-Out cross-validation (q² or Q²_LOO) assess the model's robustness. A high q² value (typically > 0.5) indicates a stable and predictive model.

External Validation: The model's predictive power is tested on an external set of compounds that were not used in model development. The predictive ability is measured by R²_ext or r²_pred.

The table below presents statistical validation data from two representative QSAR studies on 2-aminothiazole derivatives as kinase inhibitors.

Study SubjectNo. of CompoundsR² (Goodness of Fit)q² or Q²_LOO (Internal Validity)R²_ext (External Predictivity)Reference
Hec1/Nek2 Inhibitors 250.84360.79650.6308 tandfonline.com
Aurora Kinase Inhibitors 540.89020.78750.8735 acs.orgnih.govresearchgate.net

These high statistical values (R² > 0.8, q² > 0.7, and R²_ext > 0.6) demonstrate that well-constructed QSAR models can effectively and reliably predict the biological activity of new 2-aminothiazole derivatives. tandfonline.comacs.org Such models are powerful tools for guiding the design and optimization of new lead compounds based on the this compound scaffold.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as Ethyl 2-(2-aminothiazol-5-yl)acetate derivatives, to the active site of a biological target, typically a protein.

Binding mode analysis reveals the specific interactions that stabilize the ligand within the protein's binding pocket. These interactions primarily include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For derivatives of this compound, docking studies have elucidated key interactions with various enzymes.

In studies involving novel derivatives targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy, specific interaction landscapes have been mapped. For instance, a derivative, compound 5d , demonstrated a hydrogen bond with the amino acid residue CYS 919 and a carbon-hydrogen bond with CYS 1045. nih.gov The thiazole (B1198619) and associated ring systems were also observed to form numerous π-interactions with key residues such as LEU 1035, ALA 866, LEU 840, PHE 1047, and LYS 868. nih.govchemicalbook.com

Similarly, in a study of related compounds targeting α-glucosidase, an enzyme relevant to diabetes, molecular docking showed that the bonding modes were dictated by the amino and acetate (B1210297) groups of the ligand. researchgate.net This highlights the critical role of the core functional groups of the aminothiazole acetate scaffold in molecular recognition.

Table 1: Summary of Key Molecular Interactions for Thiazole Derivatives with Biological Targets

Target Protein Ligand/Derivative Key Interacting Residues Type of Interaction
VEGFR-2 Compound 5d CYS 919, LYS 868 Hydrogen Bond
VEGFR-2 Compound 5d CYS 1045 Carbon-Hydrogen Bond
VEGFR-2 Compound 5d LEU 1035, ALA 866, VAL 848 π-Alkyl
VEGFR-2 Compound 5d LEU 840 π-Sigma
VEGFR-2 Compound 5d PHE 1047 π-π T-shaped
VEGFR-2 Compound 5g PHE 918 π-π Stacked
VEGFR-2 Compound 5g VAL 848, VAL 916, ALA 866 π-Alkyl
α-glucosidase Compound 4e Enzyme Active Site Bonding via amino and acetate groups

This table is generated based on data from cited research on derivatives. nih.govresearchgate.net

A primary output of molecular docking simulations is the prediction of binding affinity, often expressed as a binding energy score (in kcal/mol) or as an inhibitory constant (Ki). A lower binding energy score indicates a more favorable and stable interaction.

For the aforementioned derivatives targeting VEGFR-2, significant binding affinities were predicted. nih.gov Compound 5d showed a binding energy of -8.4 kcal/mol, while compound 5g had a binding energy of -7.5 kcal/mol. nih.gov These strong predicted affinities suggested that these compounds could be potent inhibitors, a finding that was supported by subsequent in vitro testing. nih.gov

In the context of α-glucosidase inhibition, a derivative (4e ) of the core structure was found to have a half-maximal inhibitory concentration (IC50) value of 150.4 ± 1.9 μM, which was significantly more potent than the standard drug, acarbose (B1664774) (336.9 ± 9.0 μM). researchgate.net

Table 2: Predicted Binding Affinities and Activities for Thiazole Derivatives

Target Protein Ligand/Derivative Predicted Binding Energy (kcal/mol) Experimental Activity (IC50)
VEGFR-2 Compound 5d -8.4 -
VEGFR-2 Compound 5g -7.5 -
α-glucosidase Compound 4e - 150.4 ± 1.9 μM

This table is generated based on data from cited research on derivatives. nih.govresearchgate.net

Molecular Dynamics Simulations of Compound-Target Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound-target complex over time. MD simulations are computationally intensive studies that calculate the motion of atoms in the system, providing insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules. For related benzothiazole (B30560) structures, MD simulations using software like DESMOND have been employed to confirm the stability of ligand-enzyme interactions within the catalytic site of enzymes such as catalase. researchgate.net Such simulations are crucial to validate the interactions predicted by docking and to understand the conformational changes that may occur upon ligand binding.

De Novo Drug Design Utilizing the Thiazole Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, often starting from a basic scaffold or fragment. frontiersin.org The 2-aminothiazole (B372263) nucleus is considered a "privileged scaffold" in medicinal chemistry because it is a core component in numerous clinically approved drugs, including the anticancer agents Dasatinib and Alpelisib. nih.govnih.gov

Computational approaches leverage this scaffold as a starting point for de novo design. frontiersin.org Algorithms can "decorate" the thiazole core by adding different functional groups to explore vast chemical spaces and generate novel derivatives. frontiersin.org This strategy aims to optimize interactions with a specific biological target, thereby designing new molecules with high predicted activity and drug-like properties. nih.gov Techniques like fragment-based design and the use of generative artificial intelligence algorithms, such as Recurrent Neural Networks (RNNs), are at the forefront of this field, enabling the automated design of innovative drug candidates based on the proven utility of the 2-aminothiazole framework. frontiersin.org

Conformational Analysis and Energy Landscape Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. For a flexible molecule like this compound, with several rotatable bonds, understanding its preferred shapes is essential.

Computational methods, particularly quantum mechanics-based approaches like Density Functional Theory (DFT), are used to perform these analyses. nih.gov By calculating the energy associated with different conformations, an energy landscape can be constructed. This landscape reveals the most stable conformers and the energy barriers between them. This information is vital for rational drug design, as the bioactive conformation—the shape the molecule adopts when it binds to its target—must be energetically accessible. Studies on related 2-aminothiazole derivatives have utilized such methods to correlate molecular structure with observed biological activity. nih.gov

Applications in Drug Discovery and Development

Role as a Synthetic Precursor for Novel Drug Candidates

The primary role of Ethyl 2-(2-aminothiazol-5-yl)acetate in drug discovery is as a versatile synthetic precursor. The 2-aminothiazole (B372263) nucleus is a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple biological targets. This makes derivatives of this compound promising candidates for a range of therapeutic areas.

The reactivity of the amino group and the ester moiety allows for extensive chemical modifications, enabling the creation of large libraries of compounds for screening. For instance, the 2-amino group can be acylated, alkylated, or used in condensation reactions to introduce diverse functional groups. Researchers have utilized this reactivity to synthesize complex molecules with potential therapeutic applications. A notable example is the synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, which have demonstrated anti-proliferative effects on human leukemia cells nih.govmdpi.com.

Furthermore, the core structure is a building block for more complex heterocyclic systems. Through multi-step synthesis, the thiazole (B1198619) ring can be annulated or substituted to produce novel chemical entities. This adaptability is crucial in the early stages of drug discovery, where the goal is to generate a wide range of chemical diversity to identify initial "hits" against a biological target. The synthesis of paeonol-2-aminothiazole-phenylsulfonyl derivatives is one such example where the 2-aminothiazole scaffold was integral to creating the final compound evaluated for its anticancer effects nih.govmdpi.com.

Development of Thiazole-Based Scaffolds for Therapeutic Agents

The thiazole ring is a fundamental scaffold in medicinal chemistry, present in numerous FDA-approved drugs. nih.gov Its aromatic nature and the presence of nitrogen and sulfur heteroatoms allow it to engage in various types of interactions with biological macromolecules, including hydrogen bonding and pi-stacking. The 2-aminothiazole scaffold, in particular, is a cornerstone in the development of agents targeting a wide spectrum of diseases. nih.govresearchgate.net

Derivatives of this scaffold have shown a remarkable breadth of biological activities, including:

Antimicrobial nih.gov

Anticancer nih.govmdpi.com

Anti-inflammatory nih.gov

Antiviral nih.gov

Antioxidant nih.govmdpi.com

The development of these therapeutic agents often involves modifying the core thiazole structure derived from precursors like this compound to optimize potency, selectivity, and pharmacokinetic properties. The structural versatility allows chemists to fine-tune the molecule's properties to meet the specific requirements of a therapeutic target. More than 18 drugs approved by the FDA contain this biologically active scaffold, underscoring its importance in pharmaceutical development. nih.gov

Table 1: Examples of Clinically Available Drugs Containing the 2-Aminothiazole Scaffold This table is for illustrative purposes to show the importance of the scaffold and does not imply these drugs are directly synthesized from this compound.

Drug NameTherapeutic ClassMechanism of Action (Simplified)
FamotidineH2 Receptor AntagonistReduces stomach acid production
CefdinirAntibiotic (Cephalosporin)Inhibits bacterial cell wall synthesis
DasatinibAnticancer (Kinase Inhibitor)Inhibits multiple tyrosine kinases
AbafunginAntifungalInhibits fungal membrane synthesis

Case Studies in Preclinical Drug Discovery Programs

The utility of the 2-aminothiazole scaffold is demonstrated in numerous preclinical studies where derivatives have shown significant promise. These studies provide concrete evidence of the scaffold's potential in generating viable drug candidates.

One preclinical program focused on developing novel inhibitors for liver cancer. nih.govnih.gov In this study, derivatives of a related ethyl acetate (B1210297) compound were synthesized and evaluated for their cytotoxic effects against Huh-7 and HepG-2 liver cancer cell lines. Two compounds, designated 5d and 5g, showed notable antiproliferative activity. Further investigation revealed that these compounds induced cell cycle arrest at the G1 phase and promoted late apoptosis, indicating a potential mechanism for their anticancer effects. nih.govnih.gov Molecular docking studies suggested that these compounds interact strongly with the VEGFR-2 receptor, a key target in cancer therapy. nih.govnih.gov

Another area of investigation has been in the development of novel kinase inhibitors. A series of acylated 4-aryl-N-arylcarbonyl-2-aminothiazole scaffolds were designed and synthesized as highly active inhibitors of Hec1/Nek2, proteins involved in cell division and often overexpressed in cancer. nih.gov One derivative from this series showed selectivity for cancer cells over normal cells, a crucial attribute for a potential anticancer drug. nih.gov

In a different preclinical model, a series of thiazolo[4,5-d]pyridazin-2-yl]thiourea derivatives were synthesized and evaluated as dihydrofolate reductase (DHFR) inhibitors. nih.govmdpi.com The most active compound demonstrated significant inhibitory concentration and growth inhibition against a panel of cancer cell lines, as detailed in the table below.

Table 2: Preclinical Activity of a Thiazolo[4,5-d]pyridazin-2-yl]thiourea Derivative

ParameterValueCancer Cell LineGrowth Inhibition (%)
DHFR Inhibition (IC₅₀)0.06 µMNCI-H522 (Non-small cell lung)31.4%
HT29 (Colon)25.2%
SK-OV-3 (Ovarian)37.7%
MCF7 (Breast)25.1%
T-47D (Breast)41.0%

Potential for Lead Optimization and Hit-to-Lead Transitions

This compound and its derivatives are well-suited for these processes. The established synthetic routes and the reactive handles on the molecule allow for rapid generation of analogues. This enables medicinal chemists to explore the Structure-Activity Relationships (SAR), which describe how changes in a molecule's structure affect its biological activity.

For example, if a derivative of this compound is identified as a hit, chemists can:

Modify the ester group: Converting the ethyl ester to other esters, amides, or carboxylic acids can influence potency, solubility, and metabolic stability.

Substitute the amino group: Adding different substituents to the 2-amino position can alter the compound's binding affinity and selectivity for its target.

Functionalize the thiazole ring: Although less common, modifications to the ring itself can be explored to optimize properties.

Computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to guide the rational design of new derivatives. excli.de By building models that correlate chemical structures with biological activities, researchers can predict which modifications are most likely to lead to improved compounds, thereby streamlining the optimization process. The lead optimization of antagonists for the P2Y12 receptor, which led to the candidate drug AZD1283, serves as a prime example of how systematic modification of a core structure can successfully separate therapeutic effects from unwanted side effects, ultimately yielding a viable drug candidate. researchgate.net This illustrates the potential pathway for derivatives originating from the aminothiazole scaffold.

Future Research Directions and Unaddressed Areas

Exploration of New Synthetic Methodologies for Enhanced Efficiency

The classical Hantzsch thiazole (B1198619) synthesis and other multi-step reactions are commonly employed for creating 2-aminothiazole (B372263) derivatives. mdpi.comresearchgate.net However, the pursuit of more efficient, cost-effective, and environmentally benign synthetic routes is a paramount objective for future research. The development of novel methodologies could lead to higher yields, reduced reaction times, and the use of less hazardous reagents.

Future exploration in this area could focus on:

One-Pot Syntheses: Designing multi-component reactions where reactants are combined in a single vessel to form the desired product, minimizing intermediate isolation steps and waste.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates and improve yields.

Flow Chemistry: Employing continuous flow reactors for safer, more scalable, and highly controlled synthesis.

Green Chemistry Approaches: Incorporating principles of green chemistry, such as the use of renewable solvents and catalysts, to create more sustainable synthetic processes.

A comparative overview of current and potential future synthetic approaches is presented below.

Synthetic ApproachKey CharacteristicsPotential Advantages
Current Methods (e.g., Hantzsch Synthesis) Multi-step, often requires harsh conditions.Well-established and versatile.
Future Methodologies Fewer steps, milder conditions, improved atom economy.Increased efficiency, reduced environmental impact, lower cost.

Discovery of Unexplored Biological Targets and Mechanisms

Derivatives of the 2-aminothiazole core have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comresearchgate.netnih.gov For instance, certain aminothiazole derivatives have been identified as inhibitors of glutaminase, a potential therapeutic target for cancer. researchgate.netresearchgate.net However, the full extent of their biological interactions remains largely uncharted.

Future research should aim to:

Identify Novel Molecular Targets: Employing techniques like chemoproteomics and target fishing to uncover previously unknown protein binding partners for Ethyl 2-(2-aminothiazol-5-yl)acetate derivatives.

Elucidate Mechanisms of Action: Moving beyond phenotypic screening to understand the precise molecular pathways through which these compounds exert their effects.

Explore New Therapeutic Areas: Investigating the potential of these compounds in treating a broader range of diseases, such as viral infections, neurodegenerative disorders, and metabolic diseases. For example, some aminothiazole derivatives have already shown promise as antiviral and antioxidant agents. nih.gov

Potential Therapeutic AreaRationale for Exploration
Antiviral The structural versatility of the aminothiazole scaffold allows for the design of compounds that could interfere with viral replication cycles.
Neurodegenerative Diseases Certain derivatives may exhibit neuroprotective properties by targeting pathways involved in oxidative stress or protein aggregation.
Metabolic Disorders The core structure could be modified to interact with key enzymes or receptors involved in metabolic regulation.

Development of Advanced Computational Models for Prediction

Computational tools are indispensable in modern drug discovery for predicting the properties and activities of novel compounds. For 2-aminothiazole derivatives, quantitative structure-activity relationship (QSAR) studies, molecular docking, molecular dynamics (MD) simulations, and MM-GBSA approaches have been utilized to understand their interaction with biological targets like Hec1/Nek2 protein in cancer. nih.gov

The future in this domain lies in the development of more sophisticated and accurate predictive models by:

Enhancing QSAR Models: Incorporating a wider range of molecular descriptors and utilizing non-linear algorithms to improve the predictive power of QSAR models for bioactivity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Improving Docking and Simulation Accuracy: Developing more refined force fields and scoring functions to more accurately predict binding affinities and modes of interaction with target proteins.

Leveraging Machine Learning: Training machine learning algorithms on large datasets of known aminothiazole derivatives to predict the properties of novel, untested compounds with greater accuracy.

Integration with High-Throughput Screening and Artificial Intelligence in Drug Design

The synergy between high-throughput screening (HTS) and artificial intelligence (AI) is set to revolutionize the drug discovery process. premierscience.commednexus.orgnih.gov HTS allows for the rapid testing of vast libraries of compounds against specific biological targets. nih.govewadirect.comyu.edu This technology can be instrumental in identifying initial "hits" from libraries of this compound derivatives.

The integration of AI and machine learning can further accelerate this process by:

Analyzing HTS Data: AI algorithms can efficiently analyze the massive datasets generated by HTS to identify promising candidates and uncover structure-activity relationships that may not be apparent to human researchers. premierscience.commednexus.org

Predictive Modeling: Machine learning models can be trained on HTS data to predict the activity of virtual compounds, allowing for the in silico screening of much larger chemical spaces. nih.govcrimsonpublishers.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high potency and selectivity for a specific target, while also optimizing for favorable pharmacokinetic profiles. premierscience.com

Lead Optimization: AI can guide the chemical synthesis process by suggesting modifications to lead compounds that are most likely to improve their efficacy and reduce potential side effects. ideas2it.com

The future of drug discovery involving this compound and its analogs will undoubtedly be shaped by the powerful combination of these advanced technologies, paving the way for the faster development of novel and effective therapeutics.

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 2-(2-aminothiazol-5-yl)acetate?

Methodological Answer: The synthesis typically involves multi-step protocols:

Intermediate Formation : Start with 3-acetylcoumarin (from salicylaldehyde and ethyl acetoacetate via piperidine-catalyzed condensation at 0–5°C) .

Bromination : React intermediates like 3-acetylcoumarin or acetophenone with bromine in chloroform to yield brominated precursors (e.g., 3-(2-bromoacetyl)-coumarin) .

Thiazole Ring Formation : Treat brominated intermediates with thiourea in ethanol, followed by neutralization with ammonia to form the 2-aminothiazole moiety .

Esterification : Final coupling with ethyl acetate derivatives under catalyst-free, aqueous ethanol conditions to yield the target compound .

Key Characterization : Confirm purity via melting point analysis (e.g., 206–208°C for related derivatives) and HRMS ([M + H]+ peaks) .

Q. How is this compound characterized structurally?

Methodological Answer: Standard techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Look for signals at δ 1.22 (ethyl triplet, J = 7.1 Hz), δ 4.09 (ester quartet), and δ 6.70–7.03 (thiazole proton) .
    • ¹³C NMR : Peaks for carbonyl (δ 170–175 ppm) and thiazole carbons (δ 110–150 ppm) .
  • HRMS : Molecular ion [M + H]+ with <5 ppm deviation from theoretical mass .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, especially for derivatives .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

Methodological Answer: Optimization strategies include:

  • Solvent Selection : Aqueous ethanol improves atom economy and reduces byproducts compared to chloroform-based systems .
  • Catalyst Screening : Ionic liquids (e.g., triethylammonium acetate) under ultrasound irradiation enhance reaction rates (e.g., 70% yield for amide derivatives) .
  • Temperature Control : Maintain 70°C for cyclocondensation steps to balance reaction speed and thermal degradation .

Data Contradiction Note : Catalyst-free methods (e.g., aqueous ethanol) achieve ~70% yields , while catalyzed routes (e.g., TEAA) report ~85% efficiency . Investigate solvent polarity and catalyst loading to reconcile discrepancies.

Q. What strategies are effective for derivatizing this compound for biological studies?

Methodological Answer:

  • Amide Coupling : React the amino group with phenylacetic acid derivatives using carbodiimides (e.g., EDCI) to form bioactive amides (e.g., 70% yield for antitumor candidates) .
  • Ester Hydrolysis : Treat with NaOH to generate carboxylic acid derivatives for metal coordination studies .
  • Heterocyclic Fusion : Couple with quinoline aldehydes via Mannich reactions to create hybrid molecules for antimicrobial screening .

Validation : Monitor derivatization success via LC-MS and compare retention times with synthetic standards .

Q. How should researchers address discrepancies in reported NMR data for thiazole-containing derivatives?

Methodological Answer:

  • Solvent Effects : CDCl₃ vs. DMSO-d₆ can shift thiazole proton signals by 0.3–0.5 ppm. Standardize solvent choice .
  • Paramagnetic Impurities : Filter samples through silica gel to remove trace metals causing peak broadening .
  • Dynamic Processes : Variable-temperature NMR can resolve tautomerism in thiazole rings (e.g., enol-keto equilibria) .

Case Study : Ethyl 5-(2-aminothiazol-5-yl)pentanoate shows δ 6.70 (s, 1H) in CDCl₃, while DMSO-d₆ may split this into multiplets due to hydrogen bonding .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Perform reactions in fume hoods due to potential ethyl acetate vapors (TLV 400 ppm) .
  • Spill Management : Neutralize acidic byproducts with sodium bicarbonate and absorb spills using vermiculite .
  • Waste Disposal : Segregate halogenated waste (e.g., brominated intermediates) for incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.